Ethyl alpha-cyano-2,3-dimethoxycinnamate
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Overview
Description
Ethyl alpha-cyano-2,3-dimethoxycinnamate is an organic compound with the molecular formula C14H15NO4 and a molecular weight of 261.28 g/mol . This compound is known for its unique chemical structure, which includes an ethyl ester group, a cyano group, and two methoxy groups attached to a cinnamate backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl alpha-cyano-2,3-dimethoxycinnamate typically involves the reaction of ethyl cyanoacetate with 2,3-dimethoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl alpha-cyano-2,3-dimethoxycinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl alpha-cyano-2,3-dimethoxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of ethyl alpha-cyano-2,3-dimethoxycinnamate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy groups can undergo electrophilic substitution. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Ethyl alpha-cyano-3,4-dimethoxycinnamate
- Ethyl alpha-cyano-2-methoxycinnamate
- Ethyl alpha-cyano-4-hydroxy-3-methoxycinnamate
Uniqueness
Ethyl alpha-cyano-2,3-dimethoxycinnamate is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can result in different chemical and biological properties compared to its analogs .
Properties
CAS No. |
58531-09-2 |
---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(16)11(9-15)8-10-6-5-7-12(17-2)13(10)18-3/h5-8H,4H2,1-3H3 |
InChI Key |
ROKZGGFXDOZPCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C(=CC=C1)OC)OC)C#N |
Origin of Product |
United States |
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